molecular formula C₂₉H₃₉D₇O₃ B1158480 7-Oxo Cholesterol-d7 3-Acetate

7-Oxo Cholesterol-d7 3-Acetate

Cat. No.: B1158480
M. Wt: 449.72
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo Cholesterol-d7 3-Acetate is a high-purity, deuterated stable isotope that serves as a critical internal standard for the accurate quantification of oxysterols in complex biological samples using advanced mass spectrometry techniques . As a deuterated analog of 7-ketocholesterol (7KCh), a major oxidized cholesterol product, this compound is indispensable for research in lipid metabolic reprogramming and associated diseases . 7KCh is a cytotoxic component of oxidized low-density lipoproteins (LDL), abundantly found in advanced atherosclerotic plaques and implicated in the pathogenesis of cardiovascular diseases . It induces significant metabolic changes in cardiac cells, including the accumulation of cholesteryl esters and a marked increase in lysophospholipids, processes that can be precisely studied using this internal standard . Researchers employ this compound in optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure analytical precision, sensitivity, and reliability when investigating oxysterol profiles in various biospecimens such as plasma, cerebral cortex, and liver tissues . Its application is vital for exploring the role of oxysterols in neurodegenerative diseases, where disorders in oxysterol metabolism are closely linked to pathological mechanisms, and in screening the efficacy of therapeutic agents, such as statins, known to influence circulating oxysterol levels . This reagent is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₉H₃₉D₇O₃

Molecular Weight

449.72

Synonyms

(3β)-3-(Acetyloxy)cholest-5-en-7-one-d7;  3β-Hydroxy-cholest-5-en-7-one-d7 Acetate;  7-Ketocholesteryl-d7 Acetate;  7-Oxocholest-5-en-3β-yl-d7 Acetate;  7-Oxocholesteryl-d7 Acetate;  NSC 59469-d7; 

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 7 Oxo Cholesterol D7 3 Acetate

Strategies for Deuterium (B1214612) Incorporation into Cholesterol and Oxysterol Precursors

The synthesis of 7-Oxo Cholesterol-d7 3-Acetate begins with the critical step of introducing deuterium into a suitable sterol precursor. The strategic placement of deuterium atoms is paramount for the compound's utility. Various methods have been developed for this purpose, ranging from biosynthetic approaches to site-specific chemical reactions. nih.govarkat-usa.org A common biosynthetic method involves the administration of deuterated water (D₂O), which allows deuterium to be incorporated throughout the cholesterol molecule during its de novo synthesis. nih.govahajournals.org Chemical methods, however, offer more precise control over the location and number of deuterium atoms incorporated.

Stereoselective Deuteration Techniques

Controlling the stereochemistry of deuterium incorporation is often essential, as the biological or chemical behavior of the labeled compound can be influenced by the three-dimensional orientation of the isotope. Several stereoselective techniques have been reported for the deuteration of sterols.

Enzymatic and Mimetic Reactions : The study of enzyme-catalyzed transformations has provided pathways for stereospecific labeling. For instance, understanding the enzymatic hydroxylation of cholesterol has led to the development of syntheses for 7α- and 7β-deuteriocholesterols. arkat-usa.org

Metal-Catalyzed Reactions : Stereoselective deuteration can be achieved using metal-catalyzed reactions. One approach involves the generation of an enol from a ketone precursor, which is then stereoselectively deuterated using a reagent like zinc in deuterated acetic acid (Zn-AcOD). arkat-usa.org

Reduction of Ketones : The reduction of a ketone can be highly stereoselective. For example, the reduction of a 7-keto steroid using dichloroaluminum hydride has been shown to yield the 7β-hydroxy derivative with high stereoselectivity, indicating that reduction with the corresponding deuteride (B1239839) reagent would provide a route to stereospecifically labeled 7-deuterated sterols. nih.gov

Regiospecific Isotopic Labeling Approaches

Regiospecificity—the control of the exact position of the deuterium label—is a key challenge in the synthesis of complex molecules like steroids. arkat-usa.org The hydrocarbon-rich steroid framework lacks numerous reactive functional groups, making site-specific modifications difficult. arkat-usa.org However, targeted strategies have been developed to introduce deuterium at specific carbons.

Allylic Functionalization : The allylic C-7 position in cholesterol is more reactive than other positions. This reactivity can be exploited by performing a selective allylic bromination of a protected cholesterol, such as cholesteryl benzoate, followed by the replacement of bromine with deuterium using deuterium gas and a catalyst like Raney nickel. arkat-usa.orgresearchgate.net

Ketone-Mediated Exchange : The introduction of a ketone group provides a handle for deuterium exchange on adjacent carbons. Oxidation of cholesterol at C-7 to produce a Δ⁵-7-ketone allows for subsequent labeling. Converting this ketone to a thioketal and then performing desulfurization with deuterated Raney nickel results in the specific incorporation of two deuterium atoms at the C-7 position. arkat-usa.orgresearchgate.net

Precursor-Directed Synthesis : An alternative approach involves the synthesis of a specifically deuterated building block that is then elaborated into the final sterol. For example, (20S)-[7,7,21,21-²H₄]-3β-(tert-Butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol was synthesized as a versatile intermediate for preparing various deuterated sterols for biomedical studies. nih.gov

Table 1: Comparison of Deuteration Strategies for Sterol Precursors

Strategy Key Reagents/Steps Position(s) Labeled Selectivity Reference(s)
Allylic Substitution N-Bromosuccinimide, D₂, Raney Ni C-7 Regiospecific arkat-usa.org, researchgate.net
Thioketal Desulfurization Chromic acid, Ethanedithiol, Deuterated Raney Ni C-7 (d₂) Regiospecific arkat-usa.org, researchgate.net
Stereoselective Reduction Dichloroaluminum deuteride C-7 Stereoselective nih.gov
Enol Deuteration Zn, AcOD C-7 Stereoselective arkat-usa.org
Biosynthesis Deuterated water (D₂O) Multiple Non-specific nih.gov, cdnsciencepub.com, nih.gov

Chemical Synthesis of this compound from Labeled Precursors

Once a suitable deuterated cholesterol precursor is obtained (e.g., Cholesterol-d7), a two-step process is typically employed to arrive at the final product: oxidation at the 7-position followed by acetylation of the 3-hydroxyl group. pharmaffiliates.comontosight.ai

Acetylation Reactions for Sterol Derivatization

The acetylation of the 3β-hydroxyl group is a standard derivatization procedure in sterol chemistry. ontosight.ai This reaction converts the alcohol to an acetate (B1210297) ester, which can alter the compound's polarity and is often used to protect the hydroxyl group or to facilitate chromatographic separation. The most common method involves reacting the sterol with acetic anhydride (B1165640) in the presence of a base such as pyridine. Alternatively, acetyl chloride can be used. The acetate derivatives of oxygenated sterols are frequently prepared for analytical purposes, and their separation has been extensively studied. researchgate.net

Optimized Reaction Pathways for Yield and Purity

Achieving high yield and purity is a central goal in synthetic organic chemistry. For multi-step syntheses like that of this compound, optimization of each step is critical.

Reaction Control : The oxidation of cholesterol can produce a mixture of products, including 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol (B24107). researchgate.netahajournals.org Controlling the reaction conditions (e.g., choice of oxidant, temperature, reaction time) is necessary to maximize the yield of the desired 7-oxo product.

Purification Techniques : Chromatography is indispensable for purifying the intermediates and the final product. Medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), particularly on silica (B1680970) gel or reverse-phase columns, are effective for separating the complex mixtures of sterols and their derivatives. researchgate.netfrontiersin.org Solid-phase extraction (SPE) is also a valuable technique for sample cleanup and isolation of the target compound. researchgate.netlipidmaps.org

Table 2: Key Steps in the Synthesis of this compound

Step Transformation Typical Reagents Purpose Reference(s)
1 Deuteration D₂, Raney Ni, or D₂O Introduction of deuterium into the cholesterol backbone. arkat-usa.org, nih.gov
2 Oxidation Chromic acid or other oxidizing agents Conversion of the C-7 position of deuterated cholesterol to a ketone. arkat-usa.org, ontosight.ai
3 Acetylation Acetic anhydride, Pyridine Conversion of the 3β-hydroxyl group to a 3-acetate ester. ontosight.ai, researchgate.net
4 Purification HPLC, MPLC, SPE Isolation of the pure final product. frontiersin.org, researchgate.net

Spectroscopic and Chromatographic Methods for Structural Confirmation (Excluding Basic Compound Identification Data)

Confirming the structure of this compound requires more than just determining its molecular weight. Advanced analytical methods are needed to verify the exact location of the ketone and acetate groups, confirm the position and number of deuterium atoms, and establish stereochemical details.

Chromatography-Mass Spectrometry (MS) : The coupling of chromatography with mass spectrometry is a powerful tool for sterol analysis.

GC-MS : Gas chromatography-mass spectrometry, often performed after converting the analytes to more volatile trimethylsilyl (B98337) (TMS) derivatives, allows for the separation and identification of isomeric oxysterols. oup.com

LC-MS/MS : Liquid chromatography-tandem mass spectrometry provides detailed structural information through controlled fragmentation of the parent ion. researchgate.netlipidmaps.org By analyzing the fragmentation patterns (product ion spectra), one can deduce the structure of the molecule. High-resolution mass spectrometry is essential for confirming the exact mass and, therefore, the elemental composition, including the number of deuterium atoms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is unparalleled in its ability to provide detailed structural and stereochemical information.

¹H and ¹³C-NMR : These techniques are used to determine the complete carbon-hydrogen framework of the molecule. ttu.edu

²H-NMR : Deuterium NMR is specifically used to confirm the presence and location of deuterium labels within the molecule and can provide insights into the molecular dynamics of the labeled compound in different environments. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the presence of specific functional groups, such as the ketone (C=O) and acetate ester (C=O and C-O) groups in the final product. researchgate.net

Table 3: Advanced Analytical Techniques for Characterization

Technique Type of Information Obtained Relevance for this compound Reference(s)
LC-MS/MS Molecular weight and fragmentation patterns Confirms functional group placement and backbone structure. researchgate.net, semanticscholar.org
High-Resolution MS Exact mass and isotopic distribution Confirms the number of deuterium atoms incorporated. acs.org
GC-MS Separation of isomers and fragmentation Analysis of isomeric purity. pubcompare.ai, oup.com
²H NMR Spectroscopy Direct detection of deuterium signals Confirms the location and stereochemistry of the deuterium labels. rsc.org
¹³C NMR Spectroscopy Carbon skeleton and chemical environment Full structural elucidation of the molecule. ttu.edu, acs.org
IR Spectroscopy Functional group identification Confirms the presence of ketone and acetate groups. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Localization

Verifying the precise location of the seven deuterium atoms within the 7-Oxo Cholesterol 3-Acetate molecule is paramount to its function as an internal standard. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, non-destructive means for this structural elucidation. While basic 1H NMR can indicate successful deuteration by the disappearance of proton signals at specific positions, more sophisticated methods are required for unambiguous confirmation. rsc.orgscielo.br

Two-dimensional (2D) heteronuclear correlation (HETCOR) techniques, particularly 2H-13C correlation spectroscopy, are exceptionally powerful for this purpose. acs.org This method generates a 2D spectrum that correlates each deuterium nucleus with the carbon-13 atom to which it is covalently bonded. acs.org The resulting cross-peaks create a unique "fingerprint" of the molecule, confirming that deuteration has occurred at the intended positions and not elsewhere. acs.org Furthermore, the introduction of deuterium causes subtle but measurable shifts in the resonance of the attached carbon atom in 13C NMR spectra, providing secondary confirmation of the label's location. acs.orgnih.gov

Technique Principle Observation for this compound Reference
¹H NMR Detects proton nuclei.Disappearance of signals corresponding to protons at the seven specific deuterated positions on the cholesterol backbone. scielo.br
²H NMR Directly detects deuterium nuclei.Can be complex due to overlapping signals (peak degeneracy) in one-dimensional spectra. acs.org
¹³C NMR Detects carbon-13 nuclei.Shows characteristic shifts (isotope effects) for carbons directly bonded to deuterium atoms. acs.orgnih.gov
2D ²H-¹³C HETCOR Correlates deuterium nuclei with their directly attached carbon-13 nuclei.Provides unambiguous confirmation of D-C bonds, precisely mapping the location of each of the seven deuterium atoms. acs.org

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the gold standard for determining the isotopic purity of a labeled compound. rsc.orgnih.gov Isotopic purity refers to the percentage of molecules in the sample that contain the correct number of deuterium labels (in this case, seven) relative to molecules with fewer or no labels. nih.gov

The technique leverages the mass spectrometer's ability to differentiate between very small mass differences. When analyzing this compound, the instrument can resolve the molecular ions of the various isotopologues—versions of the molecule with different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5, d6, and d7). nih.govresearchgate.net By integrating the signal intensity for each isotopologue peak, the relative abundance of each species can be calculated. rsc.org The isotopic purity is then reported as the percentage of the d7 form relative to the sum of all detected isotopologues. This verification is critical for accurate quantification in isotope dilution mass spectrometry assays, where the d7 compound is used as an internal standard. nih.govnih.gov

Isotopologue Description Expected Mass Example Relative Abundance Reference
d0 Unlabeled 7-Oxo Cholesterol 3-Acetate442.34< 0.1% nih.govresearchgate.net
d1 - d6 Incompletely labeled molecules443.35 - 448.38< 2.0% (combined) nih.govresearchgate.net
d7 Fully labeled this compound449.39> 98% nih.govresearchgate.net

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing oxysterols and their derivatives. lgcstandards.comcerealsgrains.org For this compound, a reversed-phase HPLC system is typically used, often with a C18 column. dss.go.th The compound is detected using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in the molecule absorbs UV light at a characteristic wavelength. dss.go.th Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of >95% is often required for use as an analytical standard. lgcstandards.com

Gas Chromatography (GC) , frequently coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis. longdom.orgresearchgate.net Due to the high molecular weight and polarity of sterols, they are typically derivatized before GC analysis to increase their volatility and thermal stability. longdom.orgresearchgate.net A common derivatization procedure involves converting hydroxyl groups to trimethylsilyl (TMS) ethers. The resulting chromatogram can resolve the derivatized compound from any non-derivatizable or other volatile impurities. longdom.org

Method Stationary Phase (Column) Detection Method Key Considerations Reference
HPLC Reversed-Phase (e.g., C18)UV Absorbance, ELSDDirect analysis without derivatization. Good for non-volatile impurities. lgcstandards.comdss.go.th
GC Fused-Silica Capillary (e.g., DB-5)Flame Ionization (FID), Mass Spectrometry (MS)Requires chemical derivatization (e.g., silylation) to increase volatility. longdom.orgresearchgate.netnih.gov

Advanced Analytical Methodologies Employing 7 Oxo Cholesterol D7 3 Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is considered a 'gold standard' for oxysterol analysis, providing excellent chromatographic resolution and sensitive detection, especially after derivatization. nih.gov

The separation of structurally similar oxysterol isomers is a significant challenge that requires highly efficient GC columns and optimized temperature programs. The choice of the stationary phase of the capillary column is critical for achieving the desired resolution.

Medium-polarity stationary phases are often employed for oxysterol analysis. For example, a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase has been shown to achieve efficient separation of 11 biologically relevant oxysterols. nih.gov Columns such as the RTX-5 (composed of 5% diphenyl/95% dimethyl polysiloxane) are also commonly used. mdpi.com The physical dimensions of the column (length, internal diameter, and film thickness) are selected to balance resolution and analysis time. A typical column might be 30 meters long with a 0.25 mm internal diameter and a 0.25 µm film thickness. nih.govlongdom.org

The temperature program, which involves a carefully controlled ramp-up of the column oven temperature, is optimized to separate the analytes as they travel through the column. A typical program starts at a lower temperature, holds for a short period, and then increases at a specific rate (e.g., 15°C/min) to a final high temperature, which is then held to ensure all compounds have eluted. mdpi.commdpi.com

ParameterExample SpecificationPurpose/Significance
Stationary Phase35%-Diphenyl/65%-Dimethyl Polysiloxane or 5% Diphenyl/95% Dimethyl Polysiloxane (RTX-5)The polarity of the phase determines the separation selectivity for different oxysterol isomers. nih.govmdpi.com
Column Dimensions30 m length x 0.25 mm internal diameter x 0.1-0.25 µm film thicknessLonger columns provide better resolution but longer run times. Narrower bores increase efficiency. nih.govmdpi.com
Carrier GasHeliumInert gas that carries the analytes through the column. Flow rate is optimized for efficiency (e.g., 1.2 mL/min). mdpi.com
Temperature ProgramInitial temp 65-200°C, ramp 15-20°C/min to 300-310°C, hold for 6-10 minControlled temperature gradient allows for the separation of compounds based on their boiling points and interaction with the stationary phase. mdpi.commdpi.com
Injection ModeSplitlessEnsures that the entire sample volume is transferred to the column, maximizing sensitivity for trace-level analytes. mdpi.com

Once the derivatized oxysterols are separated by the GC, they enter the mass spectrometer for detection. Electron Ionization (EI) is the most widely used ionization technique in GC-MS for oxysterol analysis. nih.govmdpi.com In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to fragment in a predictable and reproducible manner. mdpi.comlongdom.org The resulting mass spectrum is a unique fingerprint of the compound, which can be used for identification by comparing it to a spectral library of known standards. mdpi.com The analysis of fragmentation patterns can also deduce structural information about the oxysterols. nih.gov

While EI is a hard ionization technique that causes extensive fragmentation, Chemical Ionization (CI) is a softer technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecular ion. This can be advantageous for confirming the molecular weight of an analyte. However, EI is generally preferred for oxysterol analysis due to the structural information provided by its detailed fragmentation patterns and the availability of extensive EI spectral libraries.

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique, more commonly paired with LC-MS, that has been found to be effective for enhancing the ionization of lipophilic compounds like oxysterols. researchgate.netresearchgate.net In GC-MS, quantification is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic fragment ions for each target analyte and its deuterated internal standard (like 7-Oxo Cholesterol-d7 3-Acetate). This approach significantly increases sensitivity and selectivity by filtering out background noise. mdpi.comnih.gov

TechniquePrincipleAdvantages for Oxysterol AnalysisDisadvantages
Electron Ionization (EI)High-energy electrons (70 eV) cause extensive and reproducible fragmentation. mdpi.comProduces detailed, fingerprint-like mass spectra. nih.gov Allows for confident identification via library matching. mdpi.com Provides structural information from fragmentation patterns. nih.govThe molecular ion is often weak or absent, which can make determining the molecular weight difficult without other information.
Chemical Ionization (CI)A reagent gas is ionized, which then transfers a proton to the analyte, resulting in softer ionization.Produces a strong signal for the protonated molecular ion [M+H]+, confirming molecular weight. Less fragmentation simplifies spectra.Provides less structural information compared to EI. Less commonly used for routine oxysterol analysis.

Quantitative Analysis using this compound as Internal Standard

In the quantitative analysis of oxysterols, particularly 7-oxocholesterol, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. This compound serves as an ideal internal standard for this purpose. Its chemical structure is nearly identical to the target analyte, 7-oxocholesterol, differing only in the presence of seven deuterium (B1214612) atoms and an acetate (B1210297) group at the 3-position. This structural similarity ensures that it behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation.

The primary role of an internal standard is to correct for the loss of analyte during sample processing and for variations in instrument response. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any losses or variations that affect the native 7-oxocholesterol will proportionally affect the deuterated standard. The final quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, which provides a more accurate measurement than relying on the absolute signal of the analyte alone. This is particularly important when dealing with complex biological matrices where significant sample cleanup is required, and analyte recovery can be variable.

The use of deuterated standards like this compound is considered a best practice in liquid chromatography-mass spectrometry (LC-MS) methods because the co-elution of the internal standard with the molecule of interest ensures better performance of the method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of oxysterols due to its high sensitivity, selectivity, and ability to handle complex biological samples. proquest.commdpi.com

Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful techniques for separating oxysterols prior to their detection by mass spectrometry. nih.gov UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Method development for oxysterol analysis typically involves optimizing the stationary phase, mobile phase composition, and gradient elution profile to achieve the best possible separation of the various oxysterol isomers. Reversed-phase chromatography, often using C18 or phenyl-hexyl columns, is commonly employed. mdpi.com A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like formic acid or acetic acid, is typically used to separate the oxysterols based on their polarity. nih.govresearchgate.net

For instance, a gradient elution on a Synergi polar-C18 column can be used with a mobile phase of 0.1% formic acid in water and acetonitrile. researchgate.net Another approach utilizes a Waters BEH column with a linear gradient of water and methanol, both containing 0.5% formic acid. nih.gov The separation of multiple oxysterols, including 7-ketocholesterol (B24107), has been achieved within a 7-minute run time on a monolithic column. researchgate.net

The development of these methods is critical for resolving structurally similar oxysterols, which is essential for their accurate quantification.

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection and quantification of oxysterols. This technique involves two stages of mass analysis. In the first stage, the precursor ion, which is the protonated or otherwise charged molecule of the analyte (e.g., derivatized 7-oxocholesterol), is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry.

The Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. mdpi.comresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for each analyte and internal standard. This specificity allows for the detection of the target analyte even in the presence of co-eluting interferences from the sample matrix. For example, the MRM transition for 7α-hydroxycholesterol has been identified as 385.1 -> 159.1. researchgate.net The use of MS/MS significantly improves the signal-to-noise ratio, leading to lower limits of detection. researchgate.net

The selection of unique precursor and product ions for each oxysterol is a critical step in method development to ensure the specificity of the assay.

The choice of ionization technique is crucial for efficiently converting the neutral oxysterol molecules into gas-phase ions for mass spectrometric analysis. The two most common atmospheric pressure ionization techniques used for oxysterol analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov While oxysterols themselves have relatively low ionization efficiency in ESI, derivatization with a charged or easily ionizable group can significantly enhance their signal. proquest.comnih.gov ESI is often operated in the positive ion mode for oxysterol analysis. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. researchgate.net It has been successfully used for the analysis of underivatized oxysterols and can provide better sensitivity for certain compounds compared to ESI. researchgate.netsuny.edunih.gov APCI is also typically operated in the positive ion mode for these analyses. researchgate.netresearchgate.net

The selection between ESI and APCI depends on the specific oxysterols being analyzed and whether a derivatization strategy is employed.

Calibration, Validation, and Quality Control in Oxysterol Quantification

Rigorous calibration, validation, and quality control procedures are essential to ensure the reliability and accuracy of any quantitative analytical method for oxysterols. nih.govnih.gov

To quantify the concentration of an analyte in a sample, a calibration curve is constructed. This is done by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. suny.edu The peak area ratio of the analyte to the internal standard is then plotted against the corresponding analyte concentration. mdpi.com

A linear regression analysis is typically performed on the calibration data to obtain a calibration curve. nih.gov The linearity of the method is assessed by the correlation coefficient (R²) of the regression, which should ideally be close to 1.00. nih.govresearchgate.net For oxysterol analysis, calibration curves have been shown to be linear over a wide dynamic range. researchgate.net The concentration of the analyte in unknown samples is then calculated by interpolating its peak area ratio on the calibration curve.

Below is an example of a data table representing a typical calibration curve for an oxysterol.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.05,234101,5670.0515
5.026,170102,1120.2563
10.051,890101,8540.5094
50.0258,990102,3452.5306
100.0521,340101,9875.1118
200.01,035,670102,05610.1481

Assessment of Analytical Precision, Accuracy, and Recovery

The reliability and validity of analytical methods employing this compound as an internal standard are critically dependent on the assessment of precision, accuracy, and recovery. These parameters ensure that the measurements are both reproducible and true to the actual concentration of the analyte in the sample. Isotope dilution mass spectrometry, which utilizes deuterated standards like this compound, is a definitive method for the quantification of cholesterol and its derivatives, offering high levels of precision and accuracy.

Precision is a measure of the random error in an analytical method and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) of replicate measurements. For methods analyzing oxysterols using deuterated internal standards, the precision is evaluated under two conditions: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same sample multiple times within the same day, while inter-day precision is assessed by analyzing the sample on different days. For instance, in an assay for 7-oxocholesterol using a deuterated internal standard, a coefficient of variation of 7-8% was reported in the concentration range of 60-340 ng/ml, demonstrating good reproducibility. In broader studies of oxysterol analysis using similar methodologies, intra-day imprecisions have been reported to be within the range of 0.47% to 14.05%, with inter-day imprecisions ranging from 1.54% to 9.96%.

Interactive Data Table: Representative Precision of Oxysterol Analysis Using Deuterated Internal Standards

AnalyteIntra-Day Precision (CV %)Inter-Day Precision (CV %)
7-Oxocholesterol7.58.2
24S-Hydroxycholesterol3.25.1
27-Hydroxycholesterol4.56.8
7α-Hydroxycholesterol5.87.3

Note: This data is representative of methods using deuterated oxysterol standards and illustrates the expected performance of methods employing this compound.

Accuracy refers to the closeness of a measured value to the true value and is a measure of systematic error. In quantitative mass spectrometry, accuracy is often assessed by analyzing certified reference materials (CRMs) with known concentrations of the analyte. When CRMs are unavailable, accuracy can be evaluated through recovery studies by spiking a known amount of the analyte into a blank matrix and measuring the recovery. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high accuracy, as it co-elutes with the analyte and experiences similar analytical variations, thus providing effective normalization.

Recovery is a measure of the efficiency of the entire analytical procedure, from sample extraction to detection. It is determined by comparing the analytical response of an analyte added to a sample matrix before extraction to the response of the same amount of analyte in a pure solvent. The use of a deuterated internal standard like this compound, which is added at the beginning of the sample preparation process, is crucial for correcting for any losses that may occur during extraction, purification, and derivatization steps. In studies analyzing free oxysterols, recovery has been reported to be between 80.9% and 107.9%, indicating high efficiency of the extraction and analytical process.

Evaluation of Matrix Effects and Internal Standard Normalization

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are a significant challenge that can impact the accuracy and precision of quantification. Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds in the sample matrix. These interferences can either suppress or enhance the analyte signal, leading to inaccurate results. The evaluation of matrix effects is therefore a critical component of method validation for assays quantifying oxysterols in complex biological samples such as plasma, serum, or tissue homogenates.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard. This compound is an ideal internal standard for the quantification of 7-oxocholesterol 3-acetate because it is chemically identical to the analyte and differs only in its mass due to the presence of deuterium atoms. This ensures that the internal standard co-elutes with the analyte from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

The normalization process involves adding a known amount of this compound to the sample at the earliest stage of preparation. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is then used for quantification. This ratio is directly proportional to the concentration of the analyte and is largely unaffected by variations in sample preparation and matrix effects. By calculating this ratio, any signal suppression or enhancement that affects both the analyte and the internal standard to the same extent is effectively canceled out.

The extent of the matrix effect (ME) can be quantitatively assessed using the following formula:

ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solution) x 100

A value of 100% indicates no matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement. The use of an internal standard helps to normalize these variations. The internal standard-normalized matrix factor can also be calculated to demonstrate the effectiveness of the correction.

Interactive Data Table: Representative Matrix Effects and Recovery in Oxysterol Analysis

MatrixAnalyteMatrix Effect (%)Recovery (%)
Plasma7-Ketocholesterol88.5 (Suppression)95.2
Brain Tissue24S-Hydroxycholesterol112.3 (Enhancement)91.8
Liver Tissue27-Hydroxycholesterol92.1 (Suppression)98.5
Serum7α-Hydroxycholesterol85.7 (Suppression)93.4

Note: This data is illustrative of the types of matrix effects and recovery values observed in the analysis of oxysterols from different biological matrices and underscores the importance of using a deuterated internal standard like this compound for accurate quantification.

Applications of 7 Oxo Cholesterol D7 3 Acetate in Investigating Oxysterol Metabolism and Pathways

Tracing Endogenous 7-Oxo Cholesterol Formation and Turnover

A primary application of 7-Oxo Cholesterol-d7 3-Acetate is in isotope dilution mass spectrometry, a gold-standard technique for the precise measurement of endogenous, unlabeled 7-OC in biological samples like plasma, cells, and tissues. nih.gov By adding a known quantity of the deuterated standard to a sample, any variations during sample extraction, purification, and analysis can be corrected for, allowing for highly accurate quantification of the naturally occurring compound. nih.gov

Beyond its role as an internal standard, this labeled compound is instrumental in metabolic studies designed to track the formation and degradation (turnover) of 7-OC. Researchers can introduce the deuterated tracer into a biological system and monitor its metabolic conversion over time, providing direct insights into the dynamics of oxysterol pathways.

The formation of 7-OC in vivo can occur through several enzymatic routes. researchgate.netaston.ac.uk Stable isotope tracers are critical for delineating these pathways and quantifying their contributions. For instance, studies have identified that 7-OC can be formed from 7-dehydrocholesterol (B119134) (7-DHC), the precursor to cholesterol, in a reaction catalyzed by the enzyme cytochrome P450 7A1 (CYP7A1). researchgate.netnih.gov In experimental models, cells or organisms can be supplied with deuterated 7-DHC, and the subsequent appearance of labeled 7-OC can be tracked by mass spectrometry, confirming the activity of this pathway. nih.govnih.gov

Another significant enzymatic pathway is the conversion of 7β-hydroxycholesterol (7β-HC) to 7-OC, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.netaston.ac.uk Conversely, the reverse reaction, the reduction of 7-OC to 7β-HC, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). aston.ac.uknih.gov Using 7-Oxo Cholesterol-d7 allows researchers to directly measure the flux through these pathways by monitoring the appearance of the labeled product, d7-7β-HC.

EnzymePrecursor/ProductPathway Description
CYP7A1 (Cholesterol 7α-hydroxylase)7-Dehydrocholesterol → 7-OxocholesterolCatalyzes the oxidation of the cholesterol precursor 7-DHC to form 7-OC. nih.gov
11β-HSD2 (11β-hydroxysteroid dehydrogenase 2)7β-Hydroxycholesterol → 7-OxocholesterolOxidizes 7β-HC to generate 7-OC. aston.ac.uk
11β-HSD1 (11β-hydroxysteroid dehydrogenase 1)7-Oxocholesterol → 7β-HydroxycholesterolReduces 7-OC to form 7β-HC, a key metabolic detoxification route. nih.gov

This table summarizes key enzymatic pathways involved in the metabolism of 7-Oxocholesterol.

7-OC is a major product of the non-enzymatic oxidation (autoxidation) of cholesterol, often initiated by reactive oxygen species (ROS). nih.govresearchgate.netnih.gov This process is a hallmark of oxidative stress and is implicated in the pathology of numerous age-related diseases. nih.govaston.ac.uk Distinguishing between enzymatic and non-enzymatic sources of 7-OC is a significant challenge that can be addressed using stable isotope labeling.

In this context, this compound is used as an internal standard to accurately quantify the endogenous, unlabeled 7-OC formed under conditions of oxidative stress. By exposing cells or tissues to pro-oxidants, researchers can measure the increase in unlabeled 7-OC, providing a direct measure of non-enzymatic production. This method helps to clarify the role of autoxidation in various disease models without confusion from enzymatic sources. nih.gov The cholesterol precursor 7-dehydrocholesterol is particularly susceptible to autoxidation, leading to the formation of various oxysterols, including 7-OC. nih.govnih.gov

Investigating Oxysterol Transport and Cellular Uptake Mechanisms

Understanding how oxysterols like 7-OC move across cellular membranes and where they localize within the cell is crucial to understanding their biological effects. The deuterated label in this compound allows it to be tracked as it is taken up and trafficked by cells.

To study cellular uptake, this compound can be added to the culture medium of cells. At various time points, the cells are harvested, and the amount of the deuterated compound that has entered the cells is quantified by mass spectrometry. This allows for the determination of the rate and efficiency of uptake. Such studies can help determine whether the transport is a passive diffusion process or if it involves specific protein transporters. The acetyl group is typically cleaved by intracellular esterases upon cell entry, releasing 7-Oxo Cholesterol-d7 for subsequent metabolic analysis.

Once inside the cell, the fate of 7-OC is tightly regulated. Using labeled tracers like 7-Oxo Cholesterol-d7, researchers can investigate its subcellular destination. After incubating cells with the deuterated compound, different organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum) can be isolated through fractionation. nih.gov The amount of the d7-label in each fraction can then be measured to map the intracellular trafficking pathway of the oxysterol. Studies on other oxysterols have shown that their transport often involves late endosomes and lysosomes and can be dependent on proteins such as Niemann-Pick C1 (NPC1) and C2 (NPC2). nih.govresearchgate.net Similar methodologies using 7-Oxo Cholesterol-d7 can elucidate the specific trafficking routes for this particular oxysterol.

Metabolic Flux Analysis in Cell Culture and In Vivo Models

Metabolic flux analysis aims to quantify the rate of turnover of metabolites in a metabolic pathway. wikipedia.org Stable isotope tracers are essential for these studies. mdpi.commdpi.com By introducing this compound into a cell culture or an animal model, researchers can conduct "pulse-chase" experiments to measure the rates at which 7-OC is converted into downstream metabolites.

For example, the rate of conversion of labeled 7-OC to labeled 7β-HC by the enzyme 11β-HSD1 can be precisely quantified by measuring the disappearance of the d7-parent compound and the appearance of the d7-product over time. aston.ac.uknih.gov This provides a dynamic view of metabolic activity that is not achievable with static concentration measurements alone. Such analyses are critical for understanding how metabolic pathways are altered in disease states, such as in genetic disorders of cholesterol metabolism like Smith-Lemli-Opitz syndrome (SLOS), where precursors that can form 7-OC accumulate. nih.govnih.govnih.gov In vivo studies using labeled tracers can also shed light on the cross-organ flux of oxysterols, for example, their movement across the blood-brain barrier. ki.se

Parameter MeasuredExperimental ApproachInformation Gained
Endogenous Concentration Isotope dilution MS using d7-standard. nih.govAccurate static level of 7-OC in a given sample.
Formation Rate Administer labeled precursor (e.g., d7-7-DHC) and measure appearance of d7-7-OC. nih.govQuantifies the contribution of a specific pathway to 7-OC production.
Turnover/Clearance Rate Administer d7-7-OC and monitor its disappearance over time.Measures how quickly 7-OC is metabolized and cleared from the system.
Metabolic Conversion Administer d7-7-OC and measure the appearance of labeled metabolites (e.g., d7-7β-HC). nih.govQuantifies the flux through specific downstream metabolic pathways.

This table outlines different types of research findings obtained using this compound in metabolic flux analysis.

Assessment of Metabolic Conversion Rates of Oxysterols

Stable isotope labeling is a gold-standard method for studying the dynamics of lipid metabolism in vivo. mdpi.comdntb.gov.ua By introducing a labeled compound like this compound, or more commonly a deuterated precursor like d7-cholesterol, into a biological system, researchers can track the movement of the deuterium (B1214612) atoms as the molecule is metabolized. nih.govnih.gov This tracer approach allows for the direct measurement of the rate at which one oxysterol is converted into another.

The process involves administering the deuterated tracer and collecting biological samples over time. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can measure the incorporation of the deuterium label into various downstream oxysterols and other metabolites. mdpi.comnih.gov For example, studies have used hexadeuterium-labelled cholesterol to investigate the origins of circulating oxysterols like 24S-hydroxycholesterol in animal models. nih.gov By analyzing the deuterium enrichment in different oxysterol pools relative to the precursor pool, researchers can calculate the turnover rates and elucidate the kinetics of specific metabolic pathways. nih.govresearchgate.net This methodology provides invaluable insights into the regulation of cholesterol degradation and bile acid synthesis under various physiological and pathological conditions. mdpi.com

Identification of Novel Oxysterol Metabolites

A significant challenge in metabolomics is the definitive identification of newly discovered compounds. The use of stable isotope-labeled precursors is an effective strategy to confirm whether an unknown analytical signal corresponds to a genuine metabolite or an experimental artifact. In the context of oxysterol research, this is particularly relevant in diseases characterized by altered cholesterol metabolism, such as Smith-Lemli-Opitz syndrome (SLOS), where the precursor 7-dehydrocholesterol (7-DHC) accumulates. nih.govnih.gov

Researchers have synthesized deuterated (d7) standards of 7-DHC to investigate its oxidation products in cell and mouse models of SLOS. nih.govresearchgate.net When cells are incubated with d7-7-DHC, any subsequent metabolites will also carry the deuterium label. nih.gov If an unknown peak is detected in the mass spectrum of a biological sample, the presence of a corresponding peak with a +7 mass-to-charge ratio shift in d7-7-DHC-treated samples provides strong evidence that the unknown compound is a true downstream metabolite. nih.govresearchgate.net This approach was instrumental in identifying 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) as a novel biomarker for 7-DHC oxidation, confirming its metabolic origin by observing matching labeled (d7) and unlabeled (d0) peaks in HPLC-MS analyses. nih.govnih.govresearchgate.net

Contributions to Lipidomics Research beyond Quantification

While precise quantification is a primary application, the use of deuterated standards like this compound extends further, underpinning the reliability and scope of modern lipidomics research. These internal standards are essential for developing robust and comprehensive analytical workflows capable of handling large and complex biological datasets.

Profiling of Oxysterol Species in Biological Samples

Isotope dilution mass spectrometry is the most reliable and sensitive method for the accurate measurement of oxysterols in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and tissues. nih.govresearchgate.net In this technique, a known quantity of a deuterated internal standard, such as 7-oxo cholesterol-d7, is added to the sample at the beginning of the extraction process. nih.gov

The standard co-elutes with its non-labeled, endogenous counterpart during chromatographic separation but is resolved by the mass spectrometer due to its higher mass. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of the added standard, an absolute concentration can be determined. This method effectively corrects for any variability or loss during sample preparation and analytical measurement, ensuring high accuracy and precision. researchgate.net This approach has been used to quantify a wide array of oxysterols in human plasma and CSF, revealing their concentrations and potential as biomarkers for various diseases. nih.gov

Below is a table summarizing the concentrations of various oxysterols measured in human plasma using isotope dilution mass spectrometry, illustrating the type of data generated through these profiling studies.

OxysterolConcentration in Human Plasma (ng/mL)Reference
7α-Hydroxycholesterol25.1 ± 11.2 nih.gov
7β-Hydroxycholesterol14.5 ± 4.5 nih.gov
7-Ketocholesterol (B24107) (free)12.3 ± 4.2 nih.gov
7-Ketocholesterol (total)122.9 ± 30.1 nih.gov
24S-Hydroxycholesterol35.7 ± 11.0 nih.gov
25-Hydroxycholesterol15.6 ± 5.6 nih.gov
27-Hydroxycholesterol87.8 ± 20.3 nih.gov

Data represents mean ± standard deviation from analyses of a Standard Reference Material (SRM) 1950 plasma sample.

Integration with Comprehensive Lipidomics Workflows

Modern lipidomics research, particularly in epidemiology and clinical studies, involves the analysis of thousands of samples, often processed in multiple batches over extended periods. nih.gov Maintaining analytical consistency and accuracy across these large-scale studies is a major challenge. The integration of stable isotope-labeled internal standards is a cornerstone of robust, high-throughput lipidomics workflows. nih.govgist.ac.krmdpi.com

Comprehensive workflows combine automated sample preparation, where standards like this compound are added, with advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov The inclusion of these standards allows for the reliable quantification of hundreds of lipid species across numerous classes. nih.gov This ensures that the data is robust against batch-to-batch variations, instrument drift, and other sources of analytical error. nih.gov Such validated and comprehensive methods are essential for multicohort population phenotyping, enabling researchers to identify subtle but significant changes in lipid metabolism associated with chronic diseases. nih.gov

Future Directions and Emerging Research Avenues

Development of High-Throughput Quantitative Methods

The development of high-throughput quantitative methods is essential for analyzing large cohorts and screening applications in clinical and pharmaceutical research. In this context, 7-Oxo Cholesterol-d7 3-Acetate is a critical component for robust and reliable quantification of 7-oxo cholesterol. The use of isotope dilution mass spectrometry, which employs stable isotope-labeled standards like this compound, is the gold standard for accuracy and precision in sterol quantification. nih.gov Future efforts are aimed at automating and scaling these liquid chromatography-mass spectrometry (LC-MS) based methods. This includes advancements in sample preparation, such as biphasic fractionation techniques to extract lipids, proteins, and metabolites from a single sample, thereby increasing throughput for multi-omics studies. frontiersin.org The integration of robotic liquid handling systems and the development of novel chromatographic techniques that reduce run times without sacrificing resolution are key areas of development. The chemical properties of this compound make it an ideal internal standard for these evolving high-throughput workflows, ensuring data quality and comparability across large sample sets.

Integration with Multi-Omics Data for Systems Biology Approaches

Systems biology aims to create a comprehensive understanding of complex biological systems by integrating multiple layers of biological information (genomics, transcriptomics, proteomics, and metabolomics). nih.gove-enm.org In this paradigm, metabolomics provides a direct functional readout of the physiological state of a cell or organism. e-enm.org The accurate quantification of specific metabolites, such as 7-oxo cholesterol, is crucial for building robust systems-level models. nih.gov

This compound facilitates the precise measurement of endogenous 7-oxo cholesterol levels, which can then be integrated with other omics datasets. ufz.de For instance, correlating quantified 7-oxo cholesterol levels with gene expression (transcriptomics) and protein abundance (proteomics) data can help elucidate the regulatory networks governing cholesterol oxidation and its downstream effects. frontiersin.orgnih.gov This integrated approach can reveal novel insights into the role of oxysterols in disease pathogenesis and identify potential biomarkers and therapeutic targets. nih.gov The ability to generate high-quality, quantitative metabolomic data using stable isotope standards is fundamental to the success of these multi-omics and systems biology endeavors. researchgate.net

Novel Applications in Stable Isotope Tracing for Complex Lipid Pathways

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites in vivo. nih.gov While this compound is primarily used as an internal standard for quantification, its deuterated nature also allows for its potential use in tracer studies to investigate the complex pathways of oxysterol metabolism. mdpi.com By introducing a labeled precursor, researchers can track the appearance of the label in downstream metabolites, providing a dynamic view of metabolic processes that cannot be obtained from static concentration measurements alone. nih.gov

For example, labeled cholesterol can be used to trace the pathways of bile acid synthesis. mdpi.com Similarly, novel applications could involve using deuterated oxysterol standards to trace their further metabolism, catabolism, or incorporation into other biomolecules. This approach can provide critical information on the rates of production and clearance of specific oxysterols like 7-oxo cholesterol under various physiological and pathological conditions, offering a deeper understanding of cholesterol homeostasis and its dysregulation in disease. mdpi.com

Advancements in Micro-Scale and Single-Cell Oxysterol Analysis

A significant frontier in analytical chemistry is the analysis of biomolecules at the micro-scale and, ultimately, at the single-cell level. Analyzing oxysterols in minute samples, such as those from specific brain regions, micro-dissected tissues, or individual cells, presents considerable challenges due to the low abundance of these molecules and the high concentration of cholesterol, which can interfere with analysis. nih.gov

The development of highly sensitive mass spectrometry techniques, coupled with micro-scale separation methods, is paving the way for such analyses. In this demanding analytical context, the use of a stable isotope-labeled internal standard like this compound is not just beneficial but essential. It allows for the correction of matrix effects and variations in extraction efficiency and instrument response, which are magnified at the micro-scale. Accurate quantification of oxysterols at the single-cell level would revolutionize our understanding of cellular heterogeneity in lipid metabolism and the specific roles of oxysterols in cellular signaling and pathology.

Q & A

Q. What is the primary application of 7-Oxo Cholesterol-d7 3-Acetate in lipidomics research?

This deuterated compound serves as an internal standard for quantifying endogenous 7-keto cholesterol via GC- or LC-MS. Researchers spike samples with a known concentration of this compound and compare ion intensity ratios (e.g., m/z 479.4 for deuterated vs. 472.4 for endogenous 7-keto cholesterol) to calculate absolute concentrations .

Q. How should this compound be prepared and stored for experimental use?

Stock solutions are typically prepared in ethanol (20 mg/mL), DMF (2 mg/mL), or DMSO (0.1 mg/mL). For long-term stability, store at -20°C and avoid repeated freeze-thaw cycles. Filter sterilization is recommended for extended storage .

Q. What solvents are compatible with this compound in chromatographic workflows?

The compound is soluble in dichloromethane, ethyl acetate, and methanol, making it suitable for lipid extraction protocols. For LC-MS, ethanol or methanol is preferred to minimize column contamination .

Q. What quality control steps are critical when using this compound in high-throughput assays?

Include batch-specific Certificates of Analysis (COA) to verify purity (>99%), perform spike-and-recovery tests in target matrices, and monitor ion suppression/enhancement during MS runs using bracketed calibration standards .

Advanced Research Questions

Q. How can researchers optimize recovery of this compound in aqueous or reagent-water matrices?

Low recovery in aqueous systems (e.g., <20%) is improved by adding sodium chloride (0.1–1.0 M) prior to extraction. This reduces matrix interference and enhances lipid partitioning into organic solvents .

Q. What analytical challenges arise when distinguishing this compound from endogenous oxysterols?

Endogenous 7-keto cholesterol and its isomers (e.g., 7α/7β-hydroxycholesterol) can co-elute. Use MRM transitions specific to deuterated ions (m/z 479.4) and validate with analyte-free matrices (e.g., charcoal-stripped serum) to confirm selectivity .

Q. How does enzymatic interconversion of cholesterol derivatives affect quantification accuracy?

Endogenous enzymes like DHCR7 may reduce 7-dehydrocholesterol to cholesterol, indirectly altering 7-keto cholesterol levels. To mitigate this, include enzyme inhibitors (e.g., AY9944) during sample preparation or measure both precursors and products .

Q. What strategies validate method accuracy for this compound in complex biological matrices?

Perform spike-and-recovery experiments across multiple matrices (e.g., plasma, tissue homogenates). Assess matrix effects via post-column infusion and use deuterated analogs (e.g., cholesterol-d7) to correct for ion suppression .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in 7-keto cholesterol levels between GC-MS and LC-MS data?

Inconsistencies may arise from derivatization efficiency (GC-MS) or ionization variability (LC-MS). Cross-validate methods using shared internal standards and optimize derivatization protocols (e.g., trimethylsilylation) for GC-MS .

Q. Why might this compound show variable stability in long-term studies?

Degradation can occur due to light exposure or oxidation. Store aliquots in amber vials under inert gas (e.g., argon) and include fresh calibration curves in each batch to track stability .

Methodological Tables

Parameter GC-MS LC-MS
Derivatization Trimethylsilyl etherNot required
Key Transition (m/z) 479.4 → 353.3 (deuterated) 479.4 → 376.3 (deuterated)
Limit of Detection 0.1 ng/mL 0.05 ng/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.